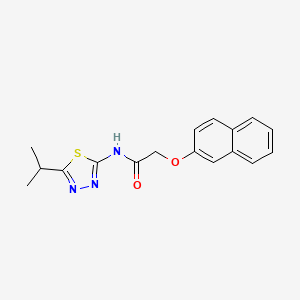

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-2-yloxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-11(2)16-19-20-17(23-16)18-15(21)10-22-14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11H,10H2,1-2H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMDBZWJNGAJKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)COC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

Coupling with Naphthalen-2-yloxyacetic Acid: The final step involves coupling the thiadiazole derivative with naphthalen-2-yloxyacetic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine: It could be investigated for its potential as a therapeutic agent in treating various diseases.

Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide would depend on its specific biological or chemical activity. Generally, thiadiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to its observed effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Thiadiazole derivatives with variations in substituents on the acetamide or thiadiazole moieties exhibit distinct physicochemical and biological profiles. Key analogues include:

Key Observations :

- Cytotoxicity: The morpholinoethyl derivative (non-thiadiazole) shows comparable cytotoxicity to cisplatin (3.16 µM vs. 3.32 µM), suggesting the naphthalen-2-yloxy group alone contributes significantly to activity.

- Antiviral Activity: Compound 89 demonstrates that phenylamino substitution on thiadiazole enhances anti-HIV efficacy, highlighting the importance of electron-donating groups.

Biological Activity

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring and a naphthamide moiety , contributing to its unique chemical properties. Its molecular formula is CHNOS, with a molecular weight of approximately 296.38 g/mol. The presence of the thiadiazole moiety is particularly significant due to its role in various biological interactions.

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access. This action can lead to altered metabolic pathways within cells.

- Cellular Pathway Modulation : It has been shown to affect cellular signaling pathways that regulate cell proliferation and apoptosis, suggesting potential anticancer properties.

- DNA Interaction : Similar compounds have been reported to interfere with DNA repair mechanisms, which may enhance their effectiveness against cancer cells by promoting apoptosis in damaged cells.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide have been linked to:

- Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines by disrupting cell cycle regulation and promoting programmed cell death (apoptosis) .

| Compound | Cell Line Tested | IC (µM) |

|---|---|---|

| Thiadiazole derivative A | HeLa (cervical cancer) | 10.5 |

| Thiadiazole derivative B | MCF7 (breast cancer) | 15.2 |

| N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide | A549 (lung cancer) | 12.8 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Antiviral Potential

Emerging studies suggest that derivatives of thiadiazoles may possess antiviral properties by inhibiting viral replication mechanisms. Although specific data on this compound's antiviral activity is limited, related compounds have demonstrated efficacy against various viruses .

Case Studies

- Study on Anticancer Activity : A study conducted on the effects of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide on A549 lung cancer cells showed that the compound led to a decrease in cell viability by inducing apoptosis through caspase activation pathways.

- Antimicrobial Screening : Another study evaluated the antimicrobial effects of various thiadiazole derivatives against common bacterial strains. The results indicated that N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide had superior activity compared to standard antibiotics like ampicillin .

Q & A

Q. What are the optimal synthetic routes for N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves a multi-step pathway:

- Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃).

- Step 2: Introduction of the isopropyl group at the 5-position of the thiadiazole via nucleophilic substitution or alkylation.

- Step 3: Coupling the naphthalen-2-yloxyacetamide moiety using acylation reactions (e.g., chloroacetyl chloride with naphthol derivatives). Critical parameters include:

- Temperature: Maintain 60–80°C during cyclization to avoid side reactions.

- Solvent: Polar aprotic solvents (DMF, THF) enhance acylation efficiency.

- Catalysts: Use triethylamine or NaH to deprotonate intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: A combination of analytical methods is required:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR confirms substituent positions (e.g., isopropyl CH₃ doublet at δ 1.2–1.4 ppm, naphthyl aromatic protons at δ 7.3–8.2 ppm).

- ¹³C NMR verifies carbonyl (C=O) resonance at ~170 ppm and thiadiazole carbons (δ 155–165 ppm).

- Mass Spectrometry (HR-MS): Exact mass matches the molecular formula (e.g., [M+H]⁺ for C₁₈H₁₉N₃O₂S₂: calc. 381.09, observed 381.08).

- HPLC: Purity >98% confirmed using a C18 column (acetonitrile/water gradient).

Discrepancies in spectral data should prompt re-evaluation of synthetic steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

Methodological Answer: Contradictions often arise from:

- Purity Differences: Impurities (e.g., unreacted naphthol) can skew assays. Validate purity via HPLC and elemental analysis.

- Assay Conditions:

- Use standardized cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (DMSO ≤0.1%).

- Compare enzymatic (e.g., kinase inhibition) vs. cell-based assays to distinguish direct target engagement from off-target effects.

- Data Normalization: Report IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity).

Cross-validation with orthogonal methods (e.g., SPR for binding affinity) reduces ambiguity .

- Data Normalization: Report IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity).

Q. What computational strategies are effective for predicting the compound’s mechanism of action and target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or EGFR). Focus on hydrogen bonding with the thiadiazole’s N-atoms and π-π stacking with the naphthyl group.

- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Monitor RMSD (<2 Å) and ligand-protein interaction fingerprints.

- QSAR Models: Corrogate substituent effects (e.g., isopropyl vs. methyl) on bioactivity using Hammett constants or steric parameters. Validate predictions with mutagenesis or competitive binding assays .

Q. How can researchers address poor aqueous solubility during formulation for in vivo studies?

Methodological Answer:

- Prodrug Design: Introduce phosphate or glycoside groups at the acetamide’s oxygen to enhance hydrophilicity.

- Nanocarriers: Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) using solvent evaporation. Characterize via DLS and TEM.

- Co-Solvents: Use Cremophor EL/PEG 400 mixtures (20:80 v/v) for intraperitoneal administration. Monitor bioavailability via LC-MS/MS pharmacokinetic profiling (Cₘₐₓ, AUC₀–₂₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.